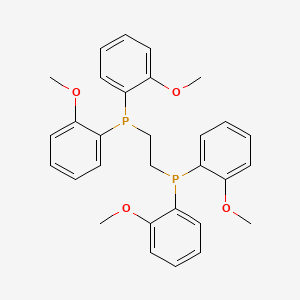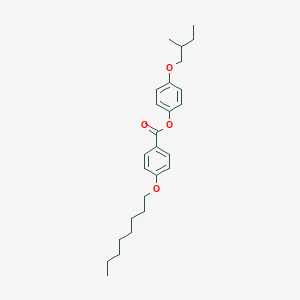
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate typically involves the esterification reaction between 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form the corresponding alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using sulfuric acid.
Major Products Formed
Hydrolysis: 4-(2-Methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: Corresponding alcohols, such as 4-(2-methylbutoxy)benzyl alcohol and 4-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of prodrugs and controlled-release medications.
Industry: Utilized in the production of specialty chemicals, such as plasticizers, surfactants, and lubricants.
作用機序
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is primarily related to its chemical structure and reactivity. The ester bond in the compound can undergo hydrolysis, leading to the release of the corresponding phenol and benzoic acid derivatives. These products can then interact with various molecular targets and pathways, depending on the specific application. For example, in biological systems, the phenol derivative may exhibit antimicrobial activity by disrupting bacterial cell membranes, while the benzoic acid derivative may act as an antioxidant by scavenging free radicals.
類似化合物との比較
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can be compared with other similar compounds, such as:
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a different alkoxy group, leading to variations in physical and chemical properties.
4-(2-Methylbutyl)phenyl 4-(octyloxy)benzoate:
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate: Similar structure but with a different alkoxy group, influencing its solubility and stability.
The uniqueness of this compound lies in its specific combination of alkoxy and benzoate groups, which confer distinct physical and chemical properties, making it suitable for a wide range of applications.
特性
| 80883-64-3 | |
分子式 |
C26H36O4 |
分子量 |
412.6 g/mol |
IUPAC名 |
[4-(2-methylbutoxy)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-4-6-7-8-9-10-19-28-23-13-11-22(12-14-23)26(27)30-25-17-15-24(16-18-25)29-20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChIキー |
YGMRDZZVCNXNEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



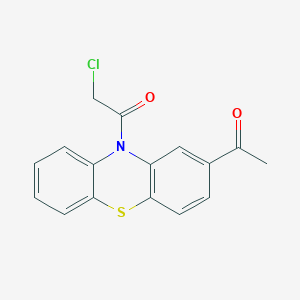

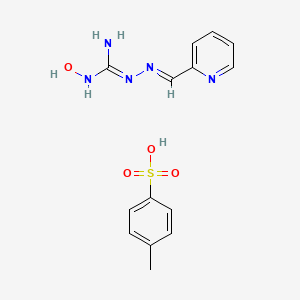
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
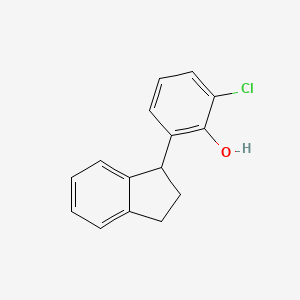

![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

